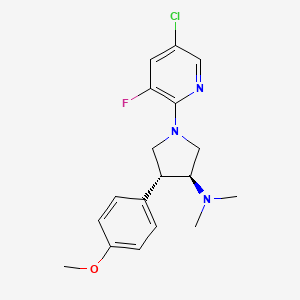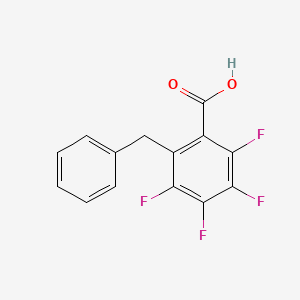![molecular formula C24H27N3O B5685273 (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide](/img/structure/B5685273.png)
(2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide, also known as IPA-3, is a small molecule inhibitor that targets the activity of the Rho GTPase family member Cdc42. It has been shown to have potential therapeutic applications in cancer, neurological disorders, and infectious diseases.
Wirkmechanismus
(2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide targets the activity of the Rho GTPase family member Cdc42, which plays a key role in cell migration, invasion, and proliferation. By inhibiting the activity of Cdc42, (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide can block these cellular processes and inhibit the growth and invasion of cancer cells. In neurological disorders, (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide can reduce neuroinflammation by inhibiting the activation of microglia, which are immune cells in the brain that contribute to neuroinflammation. In infectious diseases, (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide can inhibit the replication of viruses by blocking the interaction between viral proteins and host cell proteins.
Biochemical and Physiological Effects:
(2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide has been shown to have various biochemical and physiological effects, including inhibition of cell migration, invasion, and proliferation in cancer cells, reduction of neuroinflammation in animal models of neurological disorders, and inhibition of viral replication in infectious diseases. In addition, (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide has been shown to have low toxicity and high selectivity for Cdc42, making it a promising therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide is its low toxicity and high selectivity for Cdc42, which makes it a promising therapeutic agent. However, one limitation of (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide is its low solubility in water, which can make it difficult to use in certain lab experiments. In addition, (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide can be expensive to synthesize, which can limit its availability for research purposes.
Zukünftige Richtungen
For research on (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide include further studies on its potential therapeutic applications in cancer, neurological disorders, and infectious diseases. In addition, future studies could focus on developing more efficient synthesis methods for (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide and improving its solubility in water. Furthermore, future studies could explore the use of (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide in combination with other therapeutic agents to enhance its effectiveness in treating various diseases.
Synthesemethoden
(2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide can be synthesized using a multi-step process that involves the reaction of indole-3-acetic acid with 2-phenylethylamine, followed by the coupling of the resulting amine with piperidine-3-carboxylic acid. The final step involves the reaction of the resulting amide with acryloyl chloride to form (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and infectious diseases. In cancer, (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide has been shown to inhibit the growth and invasion of various cancer cells, including breast, prostate, and pancreatic cancer cells. In neurological disorders, (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. In infectious diseases, (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide has been shown to inhibit the replication of various viruses, including hepatitis C virus and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
(E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c28-24(13-12-20-17-25-23-11-5-4-10-22(20)23)26-21-9-6-15-27(18-21)16-14-19-7-2-1-3-8-19/h1-5,7-8,10-13,17,21,25H,6,9,14-16,18H2,(H,26,28)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBRAZJSJGRQGE-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)C=CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)/C=C/C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5685190.png)
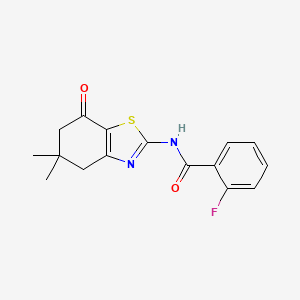
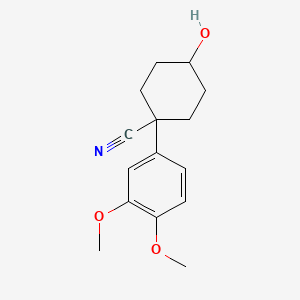
![1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol](/img/structure/B5685201.png)
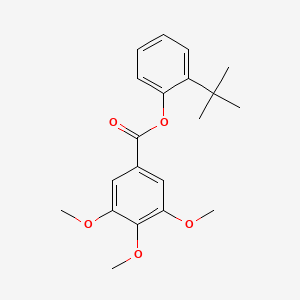
![5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide](/img/structure/B5685225.png)
![2-[5-[1-(2-fluorophenyl)cyclopropyl]-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685227.png)

![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amine](/img/structure/B5685236.png)
